molecular formula C17H13N3O2S2 B2984973 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034497-59-9

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2984973
CAS No.: 2034497-59-9
M. Wt: 355.43
InChI Key: KPQUFNMVTNLWMG-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a substituted ethyl chain. The ethyl chain contains a thiophene ring fused with a furan moiety (5-(furan-3-yl)thiophen-2-yl), which introduces π-conjugated electron-rich regions. This structural motif is common in bioactive molecules and optoelectronic materials due to its ability to engage in π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-17(11-1-3-14-15(9-11)20-24-19-14)18-7-5-13-2-4-16(23-13)12-6-8-22-10-12/h1-4,6,8-10H,5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQUFNMVTNLWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by relevant studies and data.

  • Molecular Formula : C17H13N3O2S2
  • Molecular Weight : 355.43 g/mol
  • IUPAC Name : N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide

1. Antibacterial Activity

Research has shown that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives of thiadiazole have been tested against various pathogenic bacteria using the agar well diffusion method. The results indicated significant antibacterial activity against multi-drug resistant strains .

CompoundActivity Against BacteriaMethod Used
4cStrongAgar Diffusion
8cStrongAgar Diffusion

2. Anti-inflammatory Effects

The anti-inflammatory properties of similar thiadiazole derivatives have been evaluated through various assays. One study utilized the bovine serum albumin denaturation method to assess the ability of these compounds to inhibit protein denaturation, which is a marker for anti-inflammatory activity. The results demonstrated that these compounds effectively reduced inflammation markers .

3. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound's structure suggests it may interact with specific cellular targets involved in cancer proliferation and survival pathways.

A recent study focused on the structure–activity relationship (SAR) of thiazole/thiadiazole carboxamides indicated that modifications to the compound can significantly enhance its cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions on the phenyl ring showed improved potency against human cancer cell lines such as MKN-45 and HCT-15 .

CompoundIC50 (µM)Cell Line
51am56.64MKN-45
51b50.15MKN-45
51c45.67HCT-15

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular dynamics simulations suggest that the compound interacts with key proteins involved in tumorigenesis through hydrophobic contacts and hydrogen bonding interactions .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of related compounds:

  • Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain structural modifications led to enhanced potency and selectivity .
  • Hybrid Compounds : Research into hybrid compounds combining thiadiazole with other pharmacophores has shown promising results in both antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo[c][1,2,5]thiadiazole Carboxamide Family

Several analogues share the benzo[c][1,2,5]thiadiazole-5-carboxamide backbone but differ in substituents on the ethyl chain or adjacent rings:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physical Properties Reference
Target Compound C₁₉H₁₇N₅OS₂ 395.5 Ethyl chain with 5-(furan-3-yl)thiophen-2-yl Not reported (synthesis focus)
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₆H₁₄F₃N₅OS 381.4 Cyclopropyl and trifluoromethyl groups on pyrazole No biological data reported
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₂₀H₁₅FN₂O₃S₃ 438.5 4-Fluorophenylsulfonyl group Not reported
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₇H₁₅N₃O₄S 357.4 Benzo[d][1,3]dioxole and hydroxypropyl chain Not reported

Key Observations :

  • The target compound’s furan-thiophene-ethyl chain distinguishes it from analogues with pyrazole (e.g., cyclopropyl/trifluoromethyl in ) or sulfonyl substituents (e.g., 4-fluorophenylsulfonyl in ).
Anticancer Activity
  • Compounds 7b and 11 (): Thiadiazole derivatives with IC₅₀ values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL against HepG-2 cells. These compounds share thiophene and thiadiazole motifs, suggesting that these moieties are critical for cytotoxicity .
  • Anthrax Lethal Factor Inhibitors (): Compounds 85–93 contain benzo[d]thiazole-thiophene-sulfonamide groups. While structurally distinct from the target compound, their sulfonamide linkage contrasts with the carboxamide group in the target, which may alter target specificity .
Antibacterial Activity
  • Piperazinyl Quinolone Derivatives (): Thiophene-containing quinolones with methylthio or bromo substituents exhibit antibacterial activity. The absence of a quinolone core in the target compound limits direct comparison but highlights the role of thiophene in modulating bioactivity .

Structure-Activity Relationships (SAR)

  • Thiophene and Furan Moieties : The electron-rich thiophene-furan system in the target compound may enhance π-π interactions in biological targets, similar to anticancer compounds in .
  • Carboxamide vs.
  • Substituent Effects : Bulky groups like cyclopropyl or trifluoromethyl () may sterically hinder binding, whereas polar groups (e.g., hydroxypropyl in ) could improve solubility .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

Methodological Answer:
A multi-step approach is typically employed, involving:

Core Heterocycle Synthesis : Construct the benzo[c][1,2,5]thiadiazole-5-carboxamide core via condensation of substituted benzene precursors with sulfur and nitrogen donors under controlled conditions (e.g., using NaNO₂/HCl for diazotization followed by cyclization with thiourea derivatives) .

Thiophene-Furan Substituent Assembly : Prepare the 5-(furan-3-yl)thiophen-2-yl moiety via Suzuki-Miyaura coupling or Stille cross-coupling to introduce the furan ring at the thiophene’s 5-position .

Ethyl Linker Attachment : Use nucleophilic substitution or amide coupling to connect the thiophene-furan unit to the benzo[c][1,2,5]thiadiazole core via an ethyl spacer.
Key Considerations : Monitor reaction purity via TLC and intermediate characterization using 1^1H/13^13C NMR and HRMS .

Advanced: How can computational methods optimize the electronic properties of this compound for photophysical applications?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling π-conjugation and charge-transfer properties :

  • Basis Sets : Use 6-31G(d,p) for geometry optimization and LanL2DZ for sulfur atoms.

  • Key Parameters :

    PropertyFunctional UsedBasis SetApplication
    HOMO-LUMO GapB3LYP6-31G(d,p)Predict charge-transfer efficiency
    Excited-State DynamicsCAM-B3LYPDef2-TZVPUV-Vis absorption simulation
  • Validation : Compare computed spectra with experimental UV-Vis/NMR data to refine functional selection .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxamide NH (δ ~10 ppm). Use 1^1H-13^13C HSQC to assign overlapping signals .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and thiadiazole ring vibrations (~1400 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ with <5 ppm error.

Advanced: How to resolve discrepancies in reported biological activity data for similar thiadiazole derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Follow this protocol:

Standardize Assays : Use identical cell lines (e.g., HepG-2 for anticancer studies) and controls (e.g., cisplatin) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. thiophene) using IC50_{50} values from multiple studies .

Molecular Docking : Validate binding modes with target proteins (e.g., DHFR for anticancer activity) using software like MOE or AutoDock .

Advanced: What crystallographic strategies ensure accurate structural elucidation?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for high-resolution data (R1_1 < 5%) with anisotropic displacement parameters for non-H atoms .
  • Validation : Check for π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (e.g., N–H···O=C) using Mercury software.

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td_d) in N2_2 atmosphere.
  • pH Stability : Incubate in buffers (pH 2–12) for 24h and monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track spectral changes.

Advanced: What strategies mitigate synthetic challenges like low yields in cross-coupling steps?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and ligands (XPhos, SPhos) .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Microwave Assistance : Use microwave irradiation (100–150°C, 10–30 min) to accelerate Suzuki couplings .

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